molecular formula C25H23N3O2 B5511868 3-(2-methoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(2-methoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5511868
M. Wt: 397.5 g/mol
InChI Key: OKTWOJXQQNOQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C25H23N3O2 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.17902698 g/mol and the complexity rating of the compound is 663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored efficient synthesis methods for derivatives of dibenzo[b,e][1,4]diazepin-1-ones, highlighting their potential biological and pharmacological activities. These activities include their roles as anticonvulsants and in the treatment of schizophrenia within the central nervous system (CNS). The structural characterization of these compounds is achieved through spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry, indicating their complex and diverse chemical properties (Cortés, Valencia Cornejo, & Garcia-Mellado de Cortes, 2007).

Potential Biological Activities

Derivatives of this compound have been synthesized and examined for their interactions with central and mitochondrial benzodiazepine receptors. Studies have shown that some derivatives are highly effective in displacing diazepam from central benzodiazepine receptors, indicating potential applications in neurological research and therapeutic interventions. The specificity and efficacy of these interactions suggest a promising area of study for understanding and modulating CNS functions (Barlin, Davies, Ireland, & Ngu-Schwemlein, 1997).

Chemical Reactions and Modifications

The compound and its derivatives undergo various chemical reactions, leading to novel rearrangements and the formation of complex structures. These reactions are crucial for developing new pharmaceutical agents with enhanced efficacy and specificity. Studies have documented novel synthetic routes and chemical transformations, providing insights into the versatile chemistry of dibenzo[b,e][1,4]diazepin-1-ones and their potential for generating new therapeutic molecules (Cairns, Clarkson, Hamersma, & Rae, 2002).

Properties

IUPAC Name

9-(2-methoxyphenyl)-6-pyridin-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-30-23-11-5-2-8-18(23)17-13-21-24(22(29)14-17)25(16-7-6-12-26-15-16)28-20-10-4-3-9-19(20)27-21/h2-12,15,17,25,27-28H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTWOJXQQNOQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC3=C(C(NC4=CC=CC=C4N3)C5=CN=CC=C5)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.